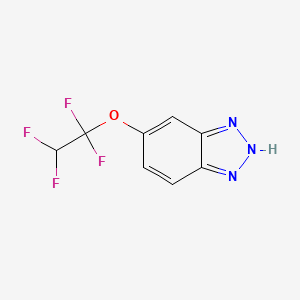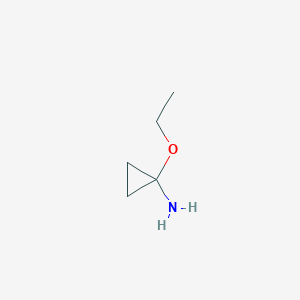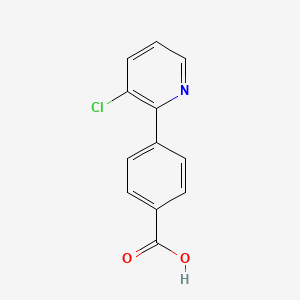
1,1,1-Trifluoro-3-methoxypropane, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-3-methoxypropane, also known as TFMP or MTBE, is an organic compound used as a fuel additive and as a synthetic solvent in various industries. It is a clear, colorless liquid with a sweet odor and is miscible in water. TFMP is a highly flammable compound and can be explosive when exposed to heat, sparks, or flames. It has a wide range of applications in scientific research and industrial processes due to its unique properties.
Mecanismo De Acción
1,1,1-Trifluoro-3-methoxypropane, 95% is an organic compound that is highly reactive due to its trifluoromethyl group. This group is capable of forming strong bonds with other molecules, making it an ideal reagent for organic synthesis. It is also an excellent solvent, as it is miscible in both water and organic solvents.
Biochemical and Physiological Effects
1,1,1-Trifluoro-3-methoxypropane, 95% is an organic compound that is generally regarded as safe for human consumption. It has low toxicity and is not known to have any adverse effects on the human body. However, it is flammable and should be handled with care. In addition, it may cause skin, eye, and respiratory irritation if inhaled or exposed to the skin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 1,1,1-Trifluoro-3-methoxypropane, 95% in laboratory experiments is its low toxicity and its ability to dissolve in both water and organic solvents. This makes it an ideal solvent for a wide range of reactions. However, it is highly flammable and should be handled with care. In addition, it is volatile and may evaporate quickly, making it difficult to use in certain reactions.
Direcciones Futuras
1,1,1-Trifluoro-3-methoxypropane, 95% has a wide range of applications in scientific research and industry. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, it is used as a solvent for various reactions, such as the Wittig reaction and the Staudinger reaction. In the future, 1,1,1-Trifluoro-3-methoxypropane, 95% could be used in the synthesis of fluorinated compounds, such as fluorinated alcohols, fluorinated ethers, and fluorinated amines. It could also be used as a fuel additive or as a component in lubricants and other industrial products. Finally, it could be used in the synthesis of new materials for use in various applications.
Métodos De Síntesis
1,1,1-Trifluoro-3-methoxypropane, 95% is usually synthesized from propene, which is obtained from the cracking of petroleum. The reaction is catalyzed by a mixture of sulfuric acid and hydrofluoric acid. The reaction proceeds in two steps. In the first step, the propene reacts with the hydrofluoric acid to form 1,1-difluoro-3-methoxypropane. In the second step, the 1,1-difluoro-3-methoxypropane reacts with the sulfuric acid to form 1,1,1-trifluoro-3-methoxypropane.
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-3-methoxypropane, 95% is widely used in scientific research. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a solvent for various reactions, such as the Wittig reaction and the Staudinger reaction. In addition, 1,1,1-Trifluoro-3-methoxypropane, 95% is used in the synthesis of fluorinated compounds, such as fluorinated alcohols, fluorinated ethers, and fluorinated amines.
Propiedades
IUPAC Name |
1,1,1-trifluoro-3-methoxypropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F3O/c1-8-3-2-4(5,6)7/h2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOXYWMLEGWQLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[3,3'-Bipyridin]-5-ylboronic acid](/img/structure/B6327729.png)
![tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B6327730.png)






